molecular formula C9H10O2S B3382568 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid CAS No. 339056-48-3

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid

Cat. No.: B3382568
CAS No.: 339056-48-3
M. Wt: 182.24
InChI Key: XGGAZRNXSISDNN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H10O2S It is a derivative of benzothiophene, characterized by a tetrahydro structure, which means it contains four additional hydrogen atoms compared to its parent compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid typically involves multi-step reactions. One common method starts with cyclohexanone and ethyl cyanoacetate as starting materials. The process includes cyclization, hydrogenation, and subsequent functional group transformations to yield the target compound .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory methods, with optimization for larger scales, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its tetrahydro structure also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGAZRNXSISDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339056-48-3
Record name 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
Reactant of Route 5
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid

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